REACTION_CXSMILES
|
COC[O:4][C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[C:10]([CH:17]=[O:18])[C:11]([CH3:16])([CH3:15])[O:12]2)=[CH:7][CH:6]=1.[C@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O>CCO>[OH:4][C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[C:10]([CH:17]=[O:18])[C:11]([CH3:15])([CH3:16])[O:12]2)=[CH:7][CH:6]=1
|
Name
|
7-(Methoxymethoxy)-2,2-dimethyl-2H-chromene-3-carbaldehyde
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
COCOC1=CC=C2C=C(C(OC2=C1)(C)C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
421 mg
|
Type
|
reactant
|
Smiles
|
[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 80° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the reaction liquid
|
Type
|
ADDITION
|
Details
|
was added silica gel
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (automatic purification device, hexane:EtOAc=90:10 to 70:30)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C=C(C(OC2=C1)(C)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175 mg | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |